molecular formula C7H3BrF4 B2630806 1-Bromo-5-(difluoromethyl)-2,3-difluorobenzene CAS No. 1782865-38-6

1-Bromo-5-(difluoromethyl)-2,3-difluorobenzene

Cat. No. B2630806
CAS RN: 1782865-38-6
M. Wt: 242.999
InChI Key: HMCQOQMUYAZPHM-UHFFFAOYSA-N
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Description

1-Bromo-5-(difluoromethyl)-2,3-difluorobenzene is a chemical compound with the molecular formula C7H3BrF4. It has a molecular weight of 243 and is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 1-Bromo-5-(difluoromethyl)-2,3-difluorobenzene is 1S/C7H3BrF4/c8-4-1-3 (7 (11)12)5 (9)2-6 (4)10/h1-2,7H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

1-Bromo-5-(difluoromethyl)-2,3-difluorobenzene is a liquid at room temperature. It has a predicted boiling point of 246.3±35.0 °C and a predicted density of 1.415±0.06 g/cm3 at 20 °C under a pressure of 760 Torr .

Scientific Research Applications

  • Regioflexible Substitution of Difluorobenzene Derivatives : A study explored the selective conversion of 1,3-difluorobenzene into various benzoic acids and bromobenzoic acids, demonstrating the utility of these compounds in organic synthesis (Schlosser & Heiss, 2003).

  • Photodissociation Mechanism : Research on bromo-3,5-difluorobenzene revealed insights into the C–Br photo-fragmentation process, highlighting the significance of such compounds in understanding photodissociation mechanisms (Borg, 2007).

  • Vibrational Spectroscopy of Substituted Benzenes : Studies involving the vibrational analysis of compounds like 1-bromo-2,4-difluorobenzene and related molecules have contributed to the field of spectroscopy and molecular characterization (Reddy & Rao, 1994).

  • Electrochemical Fluorination Studies : Investigations into the electrochemical fluorination of aromatic compounds, including derivatives of 1-bromo-difluorobenzene, have implications for the synthesis and modification of fluorinated organic compounds (Horio et al., 1996).

  • Synthesis Optimization : Research has been conducted to develop economical methods for synthesizing compounds such as 1-bromo-2,4-difluorobenzene, demonstrating the importance of these compounds in industrial and pharmaceutical applications (He-ping, 2005).

  • Domino Reactions in Organic Synthesis : Studies have shown the use of bromo-difluorobenzene derivatives in domino processes to synthesize benzofurans, highlighting their role in advanced organic synthesis techniques (Lu et al., 2007).

  • Gas Chromatographic Analysis : The analysis of bromination products of m-difluorobenzene, including 1-bromo-difluorobenzene derivatives, using gas chromatography-mass spectrometry, contributes to the field of analytical chemistry (Liu Jian-min, 2007).

  • Microbial Oxidation of Fluorinated Compounds : Research on the microbial oxidation of compounds like 1-bromo-2,3-difluorobenzene by specific bacterial strains has implications for biotransformation and environmental remediation (Hudlický et al., 1998).

properties

IUPAC Name

1-bromo-5-(difluoromethyl)-2,3-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCQOQMUYAZPHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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